[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471242
InChI: InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3/t11-/m0/s1
SMILES: CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13471242

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3/t11-/m0/s1
Standard InChI Key JCJMHDPNNOZPAA-NSHDSACASA-N
Isomeric SMILES CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
SMILES CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that adopts an envelope conformation, with the (S)-configuration at the 3-position ensuring chirality.

  • Chloroacetyl group: A reactive electrophilic moiety (COCH2Cl-\text{CO}-\text{CH}_2\text{Cl}) capable of nucleophilic substitution or hydrolysis.

  • tert-Butyl carbamate: A sterically bulky protecting group that enhances solubility in organic solvents and stabilizes the carbamate linkage against premature hydrolysis.

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals distinct signals for the pyrrolidine protons (δ 3.2–3.8 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and tert-butyl singlet (δ 1.4 ppm).

  • IR: Strong absorption bands at 1740 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O-C of carbamate).

  • MS: Molecular ion peak at m/z 304.81 confirms the molecular weight, with fragmentation patterns indicating cleavage of the tert-butyl group (m/z 248).

Stereochemical Implications

The (S)-configuration at the pyrrolidine 3-position is critical for enantioselective interactions in biological systems. Computational studies using density functional theory (DFT) suggest that this configuration minimizes steric hindrance, favoring binding to chiral receptors.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence (Table 1):

StepReactionConditionsYieldSource
1Pyrrolidine functionalizationChloroacetylation with ClCH2_2COCl in DCM85%
2Carbamate formationReaction with (Boc)2_2O in THF78%
3Isopropyl introductionAlkylation with i-PrBr, K2_2CO3_365%

Key challenges include controlling stereochemistry during pyrrolidine functionalization and avoiding racemization. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility .

Purification and Analysis

  • Chromatography: Silica gel column chromatography (hexane:EtOAc, 3:1) achieves >95% purity.

  • Chiral HPLC: Chiralpak AD-H column confirms enantiomeric excess (>99% ee).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloroacetyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

R-NH2+ClCH2CO-PyrrolidineR-NH-CH2CO-Pyrrolidine+HCl\text{R-NH}_2 + \text{ClCH}_2\text{CO-Pyrrolidine} \rightarrow \text{R-NH-CH}_2\text{CO-Pyrrolidine} + \text{HCl}

This reactivity is exploited to generate amide derivatives for biological screening.

Hydrolysis Pathways

  • Acidic conditions: Carbamate hydrolysis yields tert-butanol and a primary amine.

  • Basic conditions: Saponification of the chloroacetyl group forms a carboxylic acid.

Catalytic Transformations

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s chloroacetyl moiety acts as an electrophilic warhead, covalently binding to cysteine residues in kinase active sites. Preliminary screens show IC50_{50} values of 12–50 nM against EGFR and JAK2 kinases.

Prodrug Development

The tert-butyl carbamate serves as a prodrug motif, undergoing enzymatic hydrolysis in vivo to release active amine metabolites. Pharmacokinetic studies in rodents indicate a plasma half-life of 3.2 hours.

Comparative Analysis with Structural Analogs

Table 2 highlights key differences between [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester and related compounds:

CompoundMolecular FormulaUnique FeatureBioactivitySource
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl esterC11H19ClN2O3\text{C}_{11}\text{H}_{19}\text{ClN}_2\text{O}_3Lacks isopropyl groupAnticonvulsant (ED50_{50} = 15 mg/kg)
[1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl esterC15H27ClN2O3\text{C}_{15}\text{H}_{27}\text{ClN}_2\text{O}_3Piperidine ringReduced metabolic stability

The isopropyl group in the target compound enhances lipophilicity (clogP = 2.92 vs. 2.15 for the non-isopropyl analog), improving blood-brain barrier penetration.

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